4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile
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Overview
Description
4-(2,2-Dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile is a chemical compound with a complex structure that includes a piperazine ring, a benzonitrile group, and a dimethyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile typically involves the reaction of 2,2-dimethyl-3-oxopiperazine-1-carboxylic acid with benzonitrile under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the carbonyl group. Common reagents used in this synthesis include thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-(2,2-Dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The benzonitrile group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,2-dimethyl-3-oxopiperazine-1-carboxylate
- 2,2-Dimethyl-3-oxopiperazine-1-carbaldehyde
Uniqueness
4-(2,2-Dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine ring and the benzonitrile group allows for versatile applications in various fields .
Properties
IUPAC Name |
4-(2,2-dimethyl-3-oxopiperazine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-14(2)13(19)16-7-8-17(14)12(18)11-5-3-10(9-15)4-6-11/h3-6H,7-8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQQGXGPIFKDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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